(2E,4Z,7S)-1-Methylethyl 11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate
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Overview
Description
(2E,4Z,7S)-1-Methylethyl 11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate is a complex organic compound characterized by its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4Z,7S)-1-Methylethyl 11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate typically involves multi-step organic reactions. One common method includes the esterification of a suitable dodecadienoic acid derivative with isopropyl alcohol in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and anhydrous environments to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2E,4Z,7S)-1-Methylethyl 11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the alkoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
(2E,4Z,7S)-1-Methylethyl 11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E,4Z,7S)-1-Methylethyl 11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, influencing various biochemical processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used ester in organic synthesis with similar reactivity.
Methyl acetoacetate: Another ester with comparable chemical properties.
Uniqueness
This detailed article provides a comprehensive overview of (2E,4Z,7S)-1-Methylethyl 11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
208035-61-4 |
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Molecular Formula |
C19H34O3 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
propan-2-yl (2E,4Z,7S)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate |
InChI |
InChI=1S/C19H34O3/c1-15(2)22-18(20)14-17(4)11-8-10-16(3)12-9-13-19(5,6)21-7/h8,11,14-16H,9-10,12-13H2,1-7H3/b11-8-,17-14+/t16-/m1/s1 |
InChI Key |
NFGXHKASABOEEW-OIWUYTFDSA-N |
Isomeric SMILES |
C[C@@H](CCCC(C)(C)OC)C/C=C\C(=C\C(=O)OC(C)C)\C |
Canonical SMILES |
CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC |
Origin of Product |
United States |
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